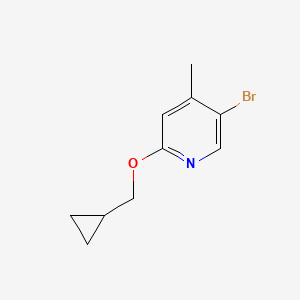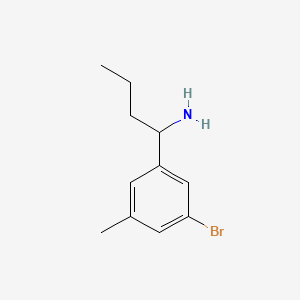
5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine
Descripción general
Descripción
“5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine” is a chemical compound with the molecular formula C10H12BrNO . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “this compound” is 242.11 . The specific molecular structure is not provided in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Pyridine Derivatives Synthesis : A study by (Ahmad et al., 2017) detailed the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. This process utilized 5-bromo-2-methylpyridin-3-amine and produced compounds with potential as chiral dopants for liquid crystals.
Biological and Pharmaceutical Research
- Antiretroviral Activity : Research on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines by (Hocková et al., 2003) found that derivatives of 5-bromo-2-cyclopropylmethoxy-4-methyl-pyridine showed significant inhibitory activity against retroviruses, including HIV.
Spectroscopic and Density Functional Theory Studies
- Spectroscopic Characterization : A study by (Vural & Kara, 2017) focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, providing insights into its molecular structure and properties through density functional theory.
Photophysical Properties
- Color Tuning in Iridium Complexes : Research by (Stagni et al., 2008) explored the use of this compound in the synthesis of iridium complexes, highlighting its role in color tuning for potential applications in light-emitting devices.
Antibacterial Activities
- Antibacterial Compound Synthesis : A nickel(II) complex involving a derivative of this compound showed notable antibacterial activity, as reported in a study by (Yu-jie, 2011).
Propiedades
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-10(12-5-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJYIVZISHNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)











